5-(Bromomethyl)-3,4'-bipyridine

Description

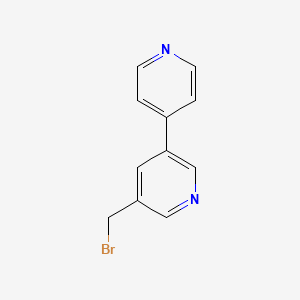

5-(Bromomethyl)-3,4'-bipyridine is a heteroaromatic compound consisting of two pyridine rings connected at the 3- and 4'-positions, with a bromomethyl (-CH2Br) substituent at the 5-position of the first pyridine ring. This structure renders it a versatile intermediate in coordination chemistry, medicinal chemistry, and materials science, particularly for metal-organic frameworks (MOFs) or bioactive molecule synthesis . Its reactivity stems from the bromomethyl group, which facilitates nucleophilic substitution or cross-coupling reactions, and the bipyridine backbone, which enables metal coordination .

Properties

Molecular Formula |

C11H9BrN2 |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

3-(bromomethyl)-5-pyridin-4-ylpyridine |

InChI |

InChI=1S/C11H9BrN2/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h1-5,7-8H,6H2 |

InChI Key |

NPCOAFZNNBYJGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CC(=C2)CBr |

Origin of Product |

United States |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

This is the most common and efficient method for introducing the bromomethyl group at the 5-position:

- Procedure : 3,4'-bipyridine or its methylated derivative is treated with N-bromosuccinimide in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

- Conditions : The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures (~70-80 °C).

- Mechanism : Radical initiation by AIBN generates bromine radicals from NBS, which abstract a hydrogen atom from the methyl group, forming a bromomethyl radical that subsequently reacts with bromine to give the bromomethyl product.

- Advantages : High selectivity for benzylic/methyl positions, relatively straightforward, and good yields.

- Limitations : Requires careful control to avoid overbromination or side reactions.

Electrophilic Bromination via Trimethylsilyl (TMS) Intermediates

- Procedure : Dimethyl-2,2'-bipyridine derivatives are first lithiated and then treated with chlorotrimethylsilane (TMSCl) to form TMS-protected intermediates. These intermediates undergo halogenation with electrophilic halide reagents such as halogenated trichloromethanes (e.g., CBrCl3) in the presence of fluoride ions (e.g., CsF) to afford monobromomethylated bipyridines.

- Conditions : Typically performed in acetonitrile or tetrahydrofuran (THF) solvents under inert atmosphere at controlled temperatures.

- Advantages : Provides high regioselectivity and yields, with minimal side products.

- Limitations : Multi-step process requiring organolithium reagents and sensitive intermediates.

Direct Bromination of Bipyridine Derivatives

- Procedure : 3,4'-bipyridine or methyl-substituted bipyridine is treated with bromine or brominating agents under acidic or neutral conditions.

- Conditions : Often conducted in solvents like hydrobromic acid with catalytic sulfuric acid and refluxed for extended periods (e.g., 24 hours).

- Example : Conversion of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine to 4,4'-bis(bromomethyl)-2,2'-bipyridine using hydrobromic acid and sulfuric acid.

- Advantages : Straightforward and uses readily available reagents.

- Limitations : Risk of overbromination and lower selectivity; requires careful pH control and purification steps.

Cross-Coupling Strategies Followed by Bromination

- Procedure : Methylated bipyridine precursors are synthesized via Negishi or Stille cross-coupling reactions using organozinc or organostannane reagents, followed by bromination of the methyl group.

- Example : Negishi cross-coupling of 2,5-dibromopyridine with 3-methylpyridine zinc reagents to form 5-methyl-3,4'-bipyridine, which is then brominated to yield 5-(bromomethyl)-3,4'-bipyridine.

- Advantages : Allows for regioselective synthesis of methylated bipyridines before bromination, improving overall yield and selectivity.

- Limitations : Requires organometallic reagents and multi-step synthesis.

| Method | Key Reagents/Conditions | Yield Range (%) | Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Radical Bromination (NBS + AIBN) | NBS, AIBN, CCl4, 70-80 °C | 70-90 | High for methyl group | Simple, widely used | Possible overbromination |

| Electrophilic Bromination (TMS) | LDA, TMSCl, CBrCl3, CsF, CH3CN | ~85 | High regioselectivity | High purity, minimal by-products | Multi-step, sensitive reagents |

| Direct Bromination | Br2 or HBr/H2SO4, reflux | 30-80 | Moderate | Straightforward reagents | Risk of overbromination |

| Cross-Coupling + Bromination | Organozinc or organostannane, Pd catalyst, then bromination | 70-90 | High regioselectivity | Enables complex precursors | Multi-step, requires organometallics |

- The radical bromination method using NBS and AIBN is widely reported for its efficiency in selectively brominating methyl groups adjacent to aromatic rings, including bipyridines. It is favored for its operational simplicity and good yields (typically 70-90%).

- Electrophilic halogenation via TMS intermediates offers a highly selective alternative, especially for dimethyl-substituted bipyridines, with yields around 85% and minimal side products, but involves organolithium chemistry and multiple steps.

- Direct bromination using hydrobromic acid and sulfuric acid has been demonstrated for related bipyridine derivatives, achieving moderate to good yields (up to 81%) but requires careful control to prevent overbromination.

- Cross-coupling methods such as Negishi or Stille coupling enable the regioselective synthesis of methylated bipyridines, which can then be brominated to the desired bromomethyl derivatives with high yields (70-90%).

- The choice of method depends on the availability of starting materials, desired scale, and purity requirements. Radical bromination remains the most practical for routine synthesis, while cross-coupling strategies are preferred for complex bipyridine derivatives.

The preparation of this compound is achieved mainly through selective bromination of methyl-substituted bipyridine precursors. Radical bromination using N-bromosuccinimide and AIBN is the most commonly employed method due to its efficiency and selectivity. Alternative methods include electrophilic bromination via TMS intermediates, direct bromination under acidic conditions, and synthetic routes involving cross-coupling to build methylated bipyridines prior to bromination. Each method presents trade-offs in terms of yield, selectivity, operational complexity, and reagent availability.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3,4’-bipyridine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is 5-methyl-3,4’-bipyridine.

Scientific Research Applications

Coordination Chemistry

5-(Bromomethyl)-3,4'-bipyridine is primarily utilized as a ligand in coordination chemistry. It forms stable complexes with transition metals, facilitating various catalytic processes.

- Ligand Properties : The nitrogen atoms in the bipyridine rings act as electron donors, allowing for the formation of chelate complexes with metal ions.

- Catalytic Applications : These metal complexes are employed in catalysis for reactions such as cross-coupling and oxidation processes. For instance, they have been shown to enhance the efficiency of Suzuki coupling reactions.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential biological activities.

- Antimicrobial Activity : Research indicates that derivatives of bipyridine exhibit significant antimicrobial properties. A study found that halogenated bipyridine derivatives effectively inhibit the growth of Staphylococcus aureus and other pathogens, demonstrating their potential as antibacterial agents.

- Anticancer Potential : The bipyridine framework has been explored for its anticancer properties. Studies have shown that compounds containing this structure can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Study: Anticancer Activity

In a clinical study assessing the effects of bipyridine derivatives on human cancer cell lines, it was found that these compounds could induce significant cytotoxicity across various cancer types by promoting apoptosis and inhibiting cell proliferation. The underlying mechanism was linked to the generation of reactive oxygen species (ROS), leading to DNA damage.

Materials Science

This compound is also used in the synthesis of advanced materials.

- Polymer Synthesis : It serves as an intermediate in the production of polymers and nanomaterials.

- Electronic Devices : Metal complexes derived from this compound are utilized in developing sensors and electronic devices due to their unique electronic properties.

Synthetic Applications

The bromomethyl group allows for further functionalization through nucleophilic substitution reactions. This property is exploited to synthesize a variety of substituted bipyridines with diverse functional groups.

- Substitution Reactions : The bromomethyl group can undergo nucleophilic substitution with amines, thiols, and alkoxides under mild conditions.

- Oxidation and Reduction Reactions : It can be oxidized to form aldehydes or carboxylic acids or reduced to yield methyl-substituted derivatives.

Summary of Applications

The applications of this compound span multiple scientific domains:

- Coordination Chemistry : Ligand for metal complexes used in catalysis.

- Medicinal Chemistry : Antimicrobial and anticancer properties.

- Materials Science : Intermediate for polymers and electronic devices.

- Synthetic Chemistry : Versatile reagent for functionalization reactions.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3,4’-bipyridine largely depends on its ability to act as a ligand and form complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, in medicinal chemistry, the compound can inhibit specific enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Physical Properties

The position of the bromomethyl group and the connectivity of the bipyridine rings significantly influence physical properties. Key comparisons include:

Key Observations :

- Bipyridine Connectivity : 3,4'-bipyridine derivatives (e.g., compound 10s in ) exhibit lower melting points (~94–95°C) compared to 2,2'-bipyridine analogs (e.g., compound 10h: 120–121°C). This suggests weaker intermolecular forces in 3,4'-systems due to asymmetric geometry .

- Substituent Effects : Bromomethyl groups enhance electrophilicity compared to aryl or methoxy substituents, enabling diverse reactivity .

Bromomethyl-Substituted Bipyridines

- This compound: Limited synthetic details are available, but analogous compounds (e.g., 5-(bromomethyl)-2,2'-bipyridine) are synthesized via alcohol bromination using PBr3 or thionyl chloride (SOCl2) .

- 5-(Bromomethyl)-2,2'-bipyridine (L6): Synthesized from [2,2'-bipyridin]-5-ylmethanol (L8) using PBr3 in dichloromethane (DCM), though yields are unspecified .

- 6-(Bromomethyl)-2,2'-bipyridine (L1) : Achieved 90% yield via PBr3-mediated bromination, highlighting positional selectivity challenges .

Comparative Reactivity :

- The bromomethyl group in 3,4'-bipyridine may exhibit steric hindrance compared to 2,2'-isomers, affecting substitution rates. For example, 5-(bromomethyl)-2,2'-bipyridine forms stable heterobimetallic Ru/Au complexes , whereas 3,4'-systems are understudied in this context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.